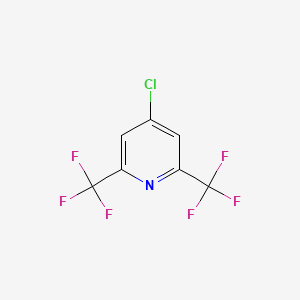

4-Chloro-2,6-bis(trifluoromethyl)pyridine

Description

Contextual Significance of Halogenated Trifluoromethyl Pyridines

Halogenated trifluoromethyl pyridines are a class of compounds of significant interest in the pharmaceutical and agrochemical industries. nih.govresearchgate.net Their importance stems from the unique physicochemical properties imparted by the combination of the pyridine (B92270) ring, halogen atoms, and one or more trifluoromethyl (-CF₃) groups. researchgate.net

The trifluoromethyl group is strongly electron-withdrawing, a property that can significantly influence a molecule's reactivity and biological interactions. jst.go.jp Unlike a single fluorine atom, the -CF₃ group is treated as a purely electron-withdrawing substituent. jst.go.jp Its inclusion in bioactive molecules can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. These characteristics are highly desirable in the design of new drugs and pesticides. researchoutreach.org The demand for trifluoromethylpyridine (TFMP) derivatives has seen a steady increase over the past three decades. researchoutreach.org

The presence of a halogen, such as chlorine, on the pyridine ring provides a reactive site for further chemical modification. The electron-deficient nature of the pyridine ring, exacerbated by the presence of -CF₃ groups, makes the halogen atom susceptible to nucleophilic aromatic substitution (SₙAr) reactions. acs.org This allows for the strategic introduction of various functional groups, making halogenated trifluoromethyl pyridines versatile intermediates in organic synthesis. For instance, compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) are in high demand as chemical intermediates for several crop-protection products. nih.gov

Overview of Key Academic and Research Foci

The primary focus of academic and industrial research on 4-Chloro-2,6-bis(trifluoromethyl)pyridine centers on its utility as a specialized chemical building block. bldpharm.com The molecule's structure is key to its function in synthesis. The two trifluoromethyl groups at the 2- and 6-positions are powerful electron-withdrawing groups. This electronic effect makes the entire pyridine ring highly electron-deficient, which in turn activates the chlorine atom at the 4-position, making it an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

Research efforts are therefore directed at using this compound as a precursor to introduce the 2,6-bis(trifluoromethyl)pyridine-4-yl moiety into larger, more complex molecules. The chlorine at the 4-position can be displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, to generate a library of substituted pyridine derivatives. This reactivity is crucial for the synthesis of novel compounds in discovery chemistry programs.

The synthesis of bis(trifluoromethyl)pyridine compounds can be achieved from lutidine (dimethylpyridine) substrates through processes like simultaneous vapor-phase chlorination and fluorination at high temperatures. nih.govresearchgate.net Research has shown that various lutidine isomers can yield chloro-bis(trifluoromethyl)pyridines in good yields, demonstrating viable synthetic routes to these important intermediates. nih.gov

Properties

IUPAC Name |

4-chloro-2,6-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF6N/c8-3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOZLDZXHTVESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513581 | |

| Record name | 4-Chloro-2,6-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81269-96-7 | |

| Record name | 4-Chloro-2,6-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-bis(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2,6 Bis Trifluoromethyl Pyridine and Analogues

Halogenation and Halogen Exchange Reactions

The introduction of chloro and trifluoromethyl substituents onto a pyridine (B92270) nucleus is a common and effective strategy for the synthesis of 4-chloro-2,6-bis(trifluoromethyl)pyridine and its analogues. These transformations often involve multi-step sequences, including the formation of trifluoromethyl groups from trichloromethyl precursors and the direct chlorination of the pyridine ring.

Directed Chlorination of Pyridine Precursors

Achieving regioselective chlorination at the 4-position of a 2,6-disubstituted pyridine ring, particularly one deactivated by two strongly electron-withdrawing trifluoromethyl groups, presents a significant synthetic challenge. Direct electrophilic chlorination of 2,6-bis(trifluoromethyl)pyridine (B1297899) is difficult due to the electron-deficient nature of the pyridine ring. rsc.org

A more viable strategy involves the use of a directing group or a precursor that facilitates chlorination at the desired position. One such approach is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. nih.gov This method would start with the synthesis of 4-amino-2,6-bis(trifluoromethyl)pyridine. The amino group can then be diazotized with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is subsequently treated with a copper(I) chloride catalyst to introduce the chlorine atom at the 4-position. nih.gov

Another approach to directed chlorination involves the activation of the pyridine ring through N-oxidation. The resulting pyridine N-oxide is more susceptible to electrophilic substitution, often directing incoming electrophiles to the 4-position. researchgate.net The chlorination can be achieved using reagents like oxalyl chloride in the presence of a base. researchgate.net Subsequent deoxygenation of the N-oxide would yield the desired 4-chloro-2,6-bis(trifluoromethyl)pyridine.

Fluorination of Trichloromethyl Pyridine Derivatives

The introduction of trifluoromethyl groups onto a pyridine ring is frequently accomplished through a halogen exchange reaction, where trichloromethyl groups are converted to trifluoromethyl groups using a fluorinating agent. This method is a cornerstone in the synthesis of many trifluoromethylated pyridines. researchgate.netnih.gov

The synthesis of the target compound via this route would commence with a suitable dichloropyridine precursor bearing trichloromethyl groups at the 2- and 6-positions. This precursor is then subjected to fluorination, typically using anhydrous hydrogen fluoride (B91410) (HF) or other fluoride sources like antimony trifluoride. researchgate.netrsc.org The reaction can be carried out in the liquid or vapor phase, often at elevated temperatures and pressures, and may be catalyzed by metal halides. researchgate.netrsc.org

A study on the synthesis of chloro-bis(trifluoromethyl)pyridines from various lutidine (dimethylpyridine) starting materials provides insight into this process. The lutidines are first chlorinated to form the corresponding bis(trichloromethyl)pyridines, which are then fluorinated. The yields of the final chloro-bis(trifluoromethyl)pyridine products vary depending on the starting lutidine isomer and the reaction conditions. nih.gov

| Starting Lutidine | Reaction Temperature (°C) | Yield of Chloro-bis(trifluoromethyl)pyridine (%) |

|---|---|---|

| 2,6-Lutidine | >300 | 60-80 |

| 2,4-Lutidine | >300 | Data not available |

| 3,5-Lutidine | >300 | Data not available |

Comparative Analysis of Halogenation Strategies

The choice between direct chlorination and fluorination of a trichloromethyl precursor for the synthesis of 4-chloro-2,6-bis(trifluoromethyl)pyridine depends on several factors, including the availability of starting materials, desired regioselectivity, and scalability.

Direct chlorination of a pre-formed 2,6-bis(trifluoromethyl)pyridine ring is challenging due to the deactivating nature of the trifluoromethyl groups. Methods like the Sandmeyer reaction, while effective, require the synthesis and handling of a potentially unstable diazonium salt intermediate. N-oxide mediated chlorination offers an alternative with potentially better regiocontrol, but adds steps for N-oxidation and subsequent deoxygenation.

The fluorination of a 2,6-bis(trichloromethyl)pyridine (B6156151) derivative is a more established and often higher-yielding method for introducing the trifluoromethyl groups. researchgate.netnih.gov This approach benefits from the availability of lutidines as starting materials, which can be readily chlorinated. However, the fluorination step often requires harsh conditions, such as high temperatures and pressures, and the use of corrosive reagents like HF. The regioselectivity of the final chlorination step to introduce the chlorine at the 4-position would still need to be addressed in a subsequent step.

Simultaneous vapor-phase chlorination and fluorination at high temperatures over a transition metal-based catalyst is another strategy that has been employed for the synthesis of chloro(trifluoromethyl)pyridines. researchgate.net This one-step process can be efficient, but controlling the degree and position of chlorination can be difficult, often leading to a mixture of products. researchgate.net

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

An alternative to modifying an existing pyridine ring is to construct the heterocyclic core from acyclic precursors that already contain the trifluoromethyl groups. This approach offers a high degree of flexibility in the synthesis of polysubstituted pyridines.

Cyclocondensation Reactions Utilizing Fluoroalkylated Precursors

Cyclocondensation reactions are a powerful tool for the synthesis of pyridines. The Hantzsch pyridine synthesis, a classic example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. wikipedia.orgorganic-chemistry.org By employing trifluoromethylated β-dicarbonyl compounds as starting materials, pyridines bearing trifluoromethyl groups can be prepared. For the synthesis of 2,6-bis(trifluoromethyl)pyridines, 1,1,1,5,5,5-hexafluoropentane-2,4-dione (hexafluoroacetylacetone) is a key building block. acs.org

The reaction of hexafluoroacetylacetone (B74370) with an enamine or an ammonia (B1221849) source can lead to the formation of a dihydropyridine (B1217469) intermediate, which is then oxidized to the corresponding pyridine. The nature of the other components in the reaction will determine the substitution pattern on the final pyridine ring. For instance, the condensation of hexafluoroacetylacetone with an appropriate nitrogen-containing three-carbon unit can lead to the desired 2,6-bis(trifluoromethyl)pyridine scaffold.

Reductive Cyclization Approaches in Pyridine Synthesis

Reductive cyclization methods provide another avenue for the construction of the pyridine ring. A notable example is the synthesis of 2-aryl-4,6-bis(trifluoromethyl)pyridines through the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone. ambeed.comorgsyn.org This protocol, mediated by a reductive system such as NH₄I/Na₂S₂O₄, offers a modular approach to a variety of substituted bis(trifluoromethyl)pyridines. ambeed.comorgsyn.org

The reaction proceeds through the formation of an intermediate from the O-acyl oxime, which then undergoes cyclization with hexafluoroacetylacetone to form the pyridine ring. The process is characterized by its use of readily available starting materials and its tolerance of a range of functional groups on the oxime precursor. ambeed.comorgsyn.org

| Substituent on O-Acyl Oxime (R) | Yield (%) |

|---|---|

| Phenyl | 75 |

| 4-Methylphenyl | 72 |

| 4-Methoxyphenyl | 68 |

| 4-Chlorophenyl | 78 |

| 2-Naphthyl | 65 |

Direct Introduction of Trifluoromethyl Groups

The direct introduction of trifluoromethyl (CF3) groups onto a pyridine ring is a powerful strategy for the synthesis of compounds like 4-Chloro-2,6-bis(trifluoromethyl)pyridine. This approach avoids the often harsh conditions and multi-step sequences associated with traditional methods that build the trifluoromethylated ring from acyclic precursors.

Approaches Involving Trifluoromethyl Active Species

A prominent method for the direct introduction of trifluoromethyl groups involves the generation of active trifluoromethyl species that can react with the pyridine core. These species can be radical, nucleophilic, or electrophilic in nature.

One notable approach utilizes trifluoromethyl copper (CuCF3) , a nucleophilic trifluoromethylating agent. This species can be generated in situ from various precursors. For instance, the reaction of (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) with a fluoride source and a copper salt can produce a reactive CuCF3 species. This reagent can then participate in cross-coupling reactions with halogenated pyridines. For example, the synthesis of 2,6-bis(trifluoromethyl)pyridine has been achieved starting from 2,6-dibromopyridine (B144722) and TMSCF3 in the presence of silver fluoride (AgF) and copper powder.

Another significant avenue involves the use of trifluoromethyl radical precursors . Reagents such as triflyl chloride (CF3SO2Cl) can generate trifluoromethyl radicals under photoredox catalysis conditions. princeton.edu These highly reactive radicals can then add to the pyridine ring. princeton.edu This method offers a mild and operationally simple way to introduce CF3 groups. princeton.edu While this approach is powerful, controlling the regioselectivity of the radical addition to achieve the desired 2,6-disubstitution pattern on a pre-chlorinated pyridine can be challenging.

The following table summarizes some common trifluoromethylating agents and their corresponding active species:

| Precursor Reagent | Active Species | Reaction Type |

| (Trifluoromethyl)trimethylsilane (TMSCF3) + Activator | Nucleophilic CF3- | Cross-coupling |

| Triflyl chloride (CF3SO2Cl) | Trifluoromethyl radical (•CF3) | Radical addition |

| Sodium trifluoromethanesulfinate (CF3SO2Na) | Trifluoromethyl radical (•CF3) | Radical addition |

| Togni's reagents | Electrophilic "CF3+" equivalent | Electrophilic trifluoromethylation |

| Umemoto's reagents | Electrophilic "CF3+" equivalent | Electrophilic trifluoromethylation |

Regioselectivity Control in Direct Functionalization

Achieving the specific 4-chloro-2,6-bis(trifluoromethyl) substitution pattern requires precise control over the regioselectivity of the functionalization steps. This can be approached in two primary ways:

Chlorination of a pre-formed 2,6-bis(trifluoromethyl)pyridine ring: The electron-withdrawing nature of the two trifluoromethyl groups at the 2 and 6 positions deactivates the pyridine ring towards electrophilic substitution. However, electrophilic chlorination, if forced, would likely be directed to the 3- or 5-positions due to the meta-directing effect of the CF3 groups. Therefore, achieving chlorination at the 4-position via this route is challenging and may require specific catalysts or reaction conditions that can overcome the inherent electronic preferences of the substrate.

Trifluoromethylation of a 4-chloropyridine (B1293800) derivative: A more plausible strategy involves the direct trifluoromethylation of a 4-chloropyridine precursor. The challenge here lies in directing the trifluoromethyl groups to the 2 and 6 positions.

Nucleophilic Trifluoromethylation: Activating the pyridine ring, for instance by forming an N-oxide or an N-methylpyridinium salt, can facilitate nucleophilic attack. researchgate.netacs.org The trifluoromethyl anion or its equivalent would then preferentially attack the electron-deficient 2- and 6-positions. chemistryviews.org

Radical Trifluoromethylation: The regioselectivity of radical trifluoromethylation on substituted pyridines can be complex and often leads to mixtures of isomers. However, by carefully selecting the radical source, catalyst, and reaction conditions, it may be possible to favor substitution at the sterically accessible and electronically favorable 2- and 6-positions of a 4-chloropyridine. princeton.edu

Scalable Synthetic Processes and Green Chemistry Considerations

The industrial production of 4-Chloro-2,6-bis(trifluoromethyl)pyridine necessitates the development of synthetic routes that are not only efficient and high-yielding but also cost-effective and environmentally sustainable.

Development of Efficient and Cost-Effective Routes

A key strategy for the scalable synthesis of chloro-bis(trifluoromethyl)pyridines involves the simultaneous vapor-phase chlorination and fluorination of lutidines (dimethylpyridines). nih.govjst.go.jpjst.go.jp This high-temperature process (>300°C) typically employs a transition metal-based catalyst, such as iron fluoride. nih.govjst.go.jp By starting with 2,6-lutidine, this method can directly install the two trifluoromethyl groups at the desired positions. The subsequent chlorination of the pyridine ring can also occur under these conditions, and by controlling the molar ratio of chlorine gas and the reaction temperature, the formation of chloro-bis(trifluoromethyl)pyridine can be achieved in yields of 60-80%. nih.govjst.go.jpjst.go.jp

The following table provides a general overview of the reaction conditions for the synthesis of chloro-bis(trifluoromethyl)pyridines from lutidines:

| Starting Material | Reaction Type | Temperature | Catalyst | Key Products | Yield |

| 2,6-Lutidine | Simultaneous vapor-phase chlorination/fluorination | >300°C | Iron fluoride | Chloro-bis(trifluoromethyl)pyridines | 60-80% |

This one-pot approach is advantageous for large-scale production as it combines several transformations into a single process, thereby reducing the number of unit operations and potentially lowering production costs. However, a significant challenge with this method is controlling the regioselectivity of the chlorination step, which can lead to the formation of a mixture of isomers, including the desired 4-chloro product, as well as other chlorinated by-products. nih.gov

Minimization of Environmental Impact in Production

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods for fluorinated pyridines. Key areas of focus include:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. acs.org Addition reactions and certain cyclocondensation reactions often exhibit higher atom economy than substitution reactions that generate stoichiometric byproducts. acs.org

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The exploration of alternative, more benign solvent systems, or even solvent-free conditions, is a crucial aspect of greening the synthesis of 4-Chloro-2,6-bis(trifluoromethyl)pyridine. ipros.com

Catalysis: The use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, is preferred over stoichiometric reagents. nih.gov Photocatalysis, for example, offers a mild and efficient way to generate trifluoromethyl radicals under visible light irradiation, reducing the need for harsh reagents and high temperatures. princeton.edursc.orgnih.govresearchgate.netmdpi.com

Waste Reduction: The vapor-phase synthesis from lutidines, while efficient, can generate multi-chlorinated by-products, leading to waste streams that require treatment. nih.gov Developing more selective catalysts and optimizing reaction conditions to minimize byproduct formation are key to reducing the environmental impact of this process. ipros.com Furthermore, the recovery and recycling of solvents and catalysts are important strategies for waste minimization in industrial settings. ipros.com

Reactivity and Mechanistic Investigations of 4 Chloro 2,6 Bis Trifluoromethyl Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond its utility in SNAr reactions, 4-chloro-2,6-bis(trifluoromethyl)pyridine is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. Palladium-based catalysts are most commonly employed for these transformations. wikipedia.org

The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron reagent and an organic halide, is a highly versatile and widely used reaction. researchgate.net 4-Chloro-2,6-bis(trifluoromethyl)pyridine can be effectively coupled with various aryl- and heteroaryl-boronic acids or their corresponding esters.

Despite aryl chlorides being generally less reactive than bromides or iodides, the electron-deficient nature of this particular substrate facilitates the initial oxidative addition step to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. A typical reaction involves a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system like dioxane/water or DME. mdpi.com Microwave-assisted protocols have also been shown to accelerate these coupling reactions significantly. core.ac.ukresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Chloro-Pyridine Derivatives This table presents illustrative data for Suzuki-Miyaura reactions involving activated chloro-pyridine substrates, demonstrating typical conditions and outcomes.

| Aryl Halide Substrate | Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | core.ac.ukresearchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 94 | mdpi.com |

| (S)-5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | Potassium trifluoro(vinyl)borate | [Pd(crotyl)(tBu₃P)]Cl | NaF / Et₃N | 1,4-Dioxane | 88 | nih.gov |

The reactivity of 4-chloro-2,6-bis(trifluoromethyl)pyridine extends to a range of other important palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination : This reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org The use of specialized phosphine ligands (e.g., XPhos, RuPhos) and a palladium precatalyst allows for the amination of electron-deficient chloro-pyridines with a broad scope of primary and secondary amines, including anilines and alkylamines. rug.nlbeilstein-journals.org The reaction typically requires a strong base, such as NaOt-Bu or K₃PO₄.

Sonogashira Coupling : This reaction couples terminal alkynes with aryl halides to form substituted alkynes. wikipedia.org The process is generally co-catalyzed by palladium and copper(I) salts, although copper-free versions have been developed. organic-chemistry.orgnih.gov 4-Chloro-2,6-bis(trifluoromethyl)pyridine can be coupled with various terminal alkynes under standard Sonogashira conditions, providing a direct route to 4-alkynyl-2,6-bis(trifluoromethyl)pyridines. core.ac.ukthalesnano.com

Stille Coupling : Involving the reaction of an organostannane with an organic halide, the Stille coupling is another effective method for C-C bond formation. wikipedia.orgharvard.edu It is known for its tolerance of a wide array of functional groups. The reaction of 4-chloro-2,6-bis(trifluoromethyl)pyridine with organotin reagents, catalyzed by a palladium complex, can be used to introduce alkyl, alkenyl, or aryl groups at the C4 position. rsc.org

Negishi Coupling : This reaction utilizes organozinc reagents to couple with organic halides. wikipedia.org Organozinc compounds are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions. orgsyn.org The Negishi coupling of 4-chloro-2,6-bis(trifluoromethyl)pyridine with an appropriate organozinc reagent provides an efficient pathway for C-C bond construction. researchgate.net

Table 2: Overview of Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation This table summarizes various transition metal-catalyzed reactions applicable to activated aryl chlorides like 4-chloro-2,6-bis(trifluoromethyl)pyridine.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines | Pd(0) or Pd(II) / Phosphine Ligand | Broad amine scope, strong base required. organic-chemistry.orgrug.nl |

| Sonogashira Coupling | C-C (sp) | Terminal Alkynes | Pd Catalyst / Cu(I) co-catalyst | Direct alkynylation of the pyridine (B92270) ring. wikipedia.orgorganic-chemistry.org |

| Stille Coupling | C-C (sp², sp³) | Organostannanes (R-SnR'₃) | Pd(0) Catalyst | High functional group tolerance. wikipedia.orgharvard.edu |

| Negishi Coupling | C-C (sp², sp³) | Organozinc (R-ZnX) | Pd or Ni Catalyst | High reactivity of organometallic reagent. wikipedia.orgorgsyn.org |

C-H Functionalization and Derivatization

Direct functionalization of C-H bonds is a powerful tool in synthetic chemistry, offering an atom-economical approach to molecular diversification. For electron-deficient heterocycles like 4-chloro-2,6-bis(trifluoromethyl)pyridine, this strategy provides a direct route to novel derivatives.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a robust method for the synthesis of aryl and heteroaryl boronic esters, which are versatile intermediates in cross-coupling reactions. This methodology has been successfully applied to trifluoromethyl-substituted pyridines, providing a direct pathway to functionalize the pyridine core. The reaction typically involves an iridium catalyst, often generated in situ from a precursor like [Ir(OMe)(COD)]₂, a bipyridine ligand, and a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin).

For substrates with substitution at the 2- and 6-positions, such as 4-chloro-2,6-bis(trifluoromethyl)pyridine, the borylation occurs selectively at the C-4 position if it is unsubstituted. However, in the case of the title compound, the C-4 position is occupied by a chloro group. The C-H bonds available for borylation are at the 3- and 5-positions. Research on the iridium-catalyzed borylation of 2,6-disubstituted pyridines has shown that the reaction proceeds with high regioselectivity, governed primarily by steric factors. acs.org

Specifically, the synthesis of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol (B44631) ester has been achieved through this method, demonstrating that the C-H bond at the 4-position can be selectively functionalized in the absence of a substituent. researchgate.net By extension, for 4-chloro-2,6-bis(trifluoromethyl)pyridine, the borylation would be expected to occur at the C-3 and C-5 positions.

| Substrate | Product | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 2,6-Bis(trifluoromethyl)pyridine (B1297899) | 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | [Ir(OMe)(COD)]₂ / dtbpy | Good to Excellent | researchgate.net |

Regiochemical Control in Pyridine C-H Activation

Regiochemical control is a critical aspect of C-H activation. In the context of substituted pyridines, the outcome of the reaction is dictated by a combination of electronic and steric effects. For iridium-catalyzed borylation, steric hindrance is the dominant factor in determining the site of functionalization. acs.org The bulky iridium catalyst complex preferentially approaches the most accessible C-H bond.

In 4-chloro-2,6-bis(trifluoromethyl)pyridine, the trifluoromethyl groups at the C-2 and C-6 positions exert significant steric hindrance, effectively shielding the adjacent C-H bonds at the C-3 and C-5 positions to some extent, but these positions remain the most likely sites for C-H activation. The electronic effect of the trifluoromethyl groups, which deactivate the entire ring towards electrophilic attack, is overcome by the mechanism of the iridium catalyst. The chloro group at C-4 also influences the electronic environment, but sterics remain the key determinant for this transformation. The catalyst system, particularly the choice of ligand, can be fine-tuned to further enhance selectivity, although for symmetrically 2,6-disubstituted pyridines, the 3- and 5-positions are electronically and sterically equivalent.

Other Key Transformations and Functionalization Strategies

Beyond C-H activation, the functional groups present on 4-chloro-2,6-bis(trifluoromethyl)pyridine offer multiple avenues for further chemical modification.

Oxidation Reactions (e.g., N-Oxidation)

The oxidation of the pyridine nitrogen to form an N-oxide is a common strategy to alter the reactivity of the pyridine ring. The resulting N-oxide is more susceptible to both electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions. However, the presence of strongly electron-withdrawing groups, such as trifluoromethyl, deactivates the nitrogen atom, making N-oxidation more challenging.

While the N-oxidation of mono-trifluoromethylpyridines can be achieved using standard reagents like hydrogen peroxide in acetic acid, studies have shown that for more deactivated systems like 2,6-bis(trifluoromethyl)pyridine, stronger oxidizing conditions are necessary. Successful N-oxidation of these highly electron-deficient pyridines has been accomplished using a mixture of hydrogen peroxide and trifluoroacetic acid. researchgate.net This indicates that the nitrogen in 4-chloro-2,6-bis(trifluoromethyl)pyridine is significantly less basic and requires potent reagents for oxidation to the corresponding N-oxide. researchgate.netnih.gov

| Substrate | Reagents | Outcome | Reference |

|---|---|---|---|

| 2-(Trifluoromethyl)pyridine | H₂O₂ / Acetic Acid | Successful N-Oxidation | researchgate.net |

| 2,6-Bis(trifluoromethyl)pyridine | H₂O₂ / Acetic Acid | No Reaction | researchgate.net |

| 2,6-Bis(trifluoromethyl)pyridine | H₂O₂ / Trifluoroacetic Acid | Successful N-Oxidation | researchgate.net |

Diverse Functional Group Interconversions

The chloro-substituent at the C-4 position is a key handle for a variety of functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring activates the C-Cl bond towards oxidative addition to a palladium(0) catalyst, facilitating reactions with a wide range of coupling partners.

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling the aryl chloride with an organoboron reagent. It is a powerful method for introducing new aryl or vinyl substituents at the 4-position. The Suzuki coupling of the related 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester with various aryl bromides has been shown to proceed in good yields, highlighting the utility of this chemistry for highly fluorinated pyridine systems. researchgate.net It is expected that 4-chloro-2,6-bis(trifluoromethyl)pyridine would be an effective coupling partner in similar reactions.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form an alkynylated pyridine derivative. This transformation is valuable for the synthesis of rigid, linear structures and has been applied to other 4-chloro-pyridyl systems. core.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl chloride with an amine. wikipedia.orgorganic-chemistry.org This provides a direct route to 4-amino-2,6-bis(trifluoromethyl)pyridine derivatives, which are of interest in medicinal and materials chemistry. The reaction is known for its broad scope with respect to both the amine and the aryl halide coupling partners. wikipedia.org

These cross-coupling reactions demonstrate the versatility of the 4-chloro group as a synthetic handle, allowing for the conversion of the C-Cl bond into C-C and C-N bonds, thereby enabling the synthesis of a diverse array of complex molecules from the 4-chloro-2,6-bis(trifluoromethyl)pyridine scaffold.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Vibrational Spectroscopy for Molecular Fingerprinting

The FT-IR spectrum of 4-Chloro-2,6-bis(trifluoromethyl)pyridine is expected to be characterized by strong absorptions corresponding to the stretching and bending vibrations of the pyridine (B92270) ring, the C-Cl bond, and the C-F bonds of the trifluoromethyl groups.

The C-H stretching vibrations of the two remaining aromatic protons are anticipated in the 3100-3000 cm⁻¹ region. The pyridine ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ range. The presence of electron-withdrawing trifluoromethyl and chloro substituents will influence the electron density within the ring, leading to shifts in these frequencies compared to pyridine itself.

A prominent feature in the spectrum will be the strong absorptions associated with the trifluoromethyl groups. The symmetric and asymmetric C-F stretching vibrations are expected to be observed in the 1350-1100 cm⁻¹ region. The C-Cl stretching vibration is anticipated to appear in the 800-600 cm⁻¹ range.

Based on analogies with related compounds like 2-chloro-4-(trifluoromethyl)pyridine, a predicted FT-IR data table for 4-Chloro-2,6-bis(trifluoromethyl)pyridine is presented below. physchemres.org

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | C-H Stretching |

| ~1610 | Medium | Pyridine Ring Stretching |

| ~1580 | Medium | Pyridine Ring Stretching |

| ~1450 | Medium | Pyridine Ring Stretching |

| ~1320 | Strong | C-F Asymmetric Stretching |

| ~1180 | Strong | C-F Symmetric Stretching |

| ~850 | Medium | C-H Out-of-plane Bending |

| ~750 | Strong | C-Cl Stretching |

| ~650 | Medium | Ring Deformation |

Note: This data is predictive and based on the analysis of structurally similar compounds.

The FT-Raman spectrum provides complementary information to the FT-IR spectrum, with different selection rules governing the activity of vibrational modes. For 4-Chloro-2,6-bis(trifluoromethyl)pyridine, the symmetric vibrations and those involving less polar bonds are expected to be more intense in the Raman spectrum.

The symmetric stretching of the pyridine ring is often a strong band in the Raman spectrum. The C-Cl and symmetric C-F stretching vibrations are also expected to be prominent. Due to the molecule's symmetry, certain modes may be exclusively or more strongly Raman active.

A predicted FT-Raman data table for 4-Chloro-2,6-bis(trifluoromethyl)pyridine is provided below, based on the analysis of related structures. physchemres.org

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | C-H Stretching |

| ~1610 | Strong | Pyridine Ring Stretching |

| ~1580 | Medium | Pyridine Ring Stretching |

| ~1320 | Medium | C-F Asymmetric Stretching |

| ~1180 | Strong | C-F Symmetric Stretching |

| ~1020 | Strong | Ring Breathing Mode |

| ~750 | Strong | C-Cl Stretching |

Note: This data is predictive and based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the molecular structure of 4-Chloro-2,6-bis(trifluoromethyl)pyridine.

The ¹H NMR spectrum of 4-Chloro-2,6-bis(trifluoromethyl)pyridine is expected to be relatively simple, showing a single resonance for the two equivalent protons at the C3 and C5 positions. The chemical shift of these protons will be significantly downfield due to the deshielding effects of the electronegative nitrogen atom and the two electron-withdrawing trifluoromethyl groups. The chloro substituent at the C4 position will also contribute to this deshielding. The signal is expected to be a singlet, as the two protons are chemically and magnetically equivalent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.2 | Singlet | 2H | H-3, H-5 |

Note: This data is predictive and based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum of 4-Chloro-2,6-bis(trifluoromethyl)pyridine will provide more detailed structural information, with distinct signals for each unique carbon atom. The symmetry of the molecule will result in three signals for the pyridine ring carbons and one signal for the trifluoromethyl carbons.

The carbons attached to the trifluoromethyl groups (C2 and C6) are expected to be significantly deshielded and will appear as quartets due to coupling with the three fluorine atoms. The carbon bearing the chlorine atom (C4) will also be downfield. The carbons bonded to hydrogen (C3 and C5) will appear at a more upfield position relative to the substituted carbons. The trifluoromethyl carbon itself will also be a prominent quartet.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~150-155 | Quartet | C-2, C-6 |

| ~140-145 | Singlet | C-4 |

| ~120-125 | Singlet | C-3, C-5 |

| ~118-122 | Quartet | -CF₃ |

Note: This data is predictive and based on the analysis of structurally similar compounds and known substituent effects.

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. For 4-Chloro-2,6-bis(trifluoromethyl)pyridine, a single signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift of this signal will be characteristic of a trifluoromethyl group attached to an electron-deficient aromatic ring. The absence of any fluorine-fluorine or fluorine-proton coupling will result in a singlet.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -65 to -70 | Singlet | -CF₃ |

Note: This data is predictive and based on the analysis of structurally similar compounds. Chemical shifts are referenced to CFCl₃.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjet.netscispace.com It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For substituted pyridine compounds, DFT calculations are typically performed using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to provide a balance of accuracy and computational cost. researchgate.netresearchgate.net

Theoretical Elucidation of Molecular Geometry and Electronic Structure

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the geometry that corresponds to the lowest energy state. For a molecule like 4-Chloro-2,6-bis(trifluoromethyl)pyridine, this involves optimizing bond lengths, bond angles, and dihedral angles.

The electronic structure is also elucidated through DFT, providing insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. irjet.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyridine Ring (Theoretical) This table is illustrative of typical results from DFT calculations and does not represent published data for 4-Chloro-2,6-bis(trifluoromethyl)pyridine.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.39 | 118-121 |

| C-N (ring) | 1.34 | 117-123 |

| C-Cl | 1.74 | - |

| C-CF3 | 1.51 | - |

| N-C-C | - | 123 |

| C-C-C | - | 118 |

| C-C-Cl | - | 119 |

Prediction of Vibrational Frequencies and Spectroscopic Corroboration

Theoretical vibrational frequencies can be calculated using DFT to simulate the infrared (IR) and Raman spectra of a molecule. These calculations predict the frequencies at which the molecule will absorb light, corresponding to specific vibrational modes such as stretching, bending, and torsional motions of the atoms.

The predicted frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. scispace.com This comparison helps in the definitive assignment of observed spectral bands to specific molecular vibrations. For example, C-C stretching vibrations in pyridine rings typically appear in the 1400–1650 cm⁻¹ region. physchemres.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.dereadthedocs.io It is calculated from the total electron density and mapped onto the molecular surface. mdpi.compreprints.org The MEP map uses a color scale to indicate different electrostatic potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For 4-Chloro-2,6-bis(trifluoromethyl)pyridine, the MEP map would be expected to show a negative potential (red) around the nitrogen atom due to its lone pair of electrons. Positive potentials (blue) would likely be localized on the hydrogen atoms of the pyridine ring and potentially near the carbon atoms attached to the highly electronegative fluorine atoms. researchgate.net

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. journaleras.comrsc.org Computational methods, particularly DFT, are used to predict the NLO properties of molecules. Key parameters calculated include the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

A high value of the first-order hyperpolarizability (β) suggests that a molecule may have significant NLO activity. diva-portal.org For comparison, the β value of a reference compound like urea (B33335) is often used. Molecules with β values several times greater than that of urea are considered promising candidates for NLO materials. journaleras.com In substituted pyridines, the presence of strong electron-withdrawing groups (like -CF₃) and electron-donating groups can enhance NLO properties.

Table 2: Theoretical NLO Properties (Illustrative) This table shows the type of data generated from NLO calculations and does not represent published data for 4-Chloro-2,6-bis(trifluoromethyl)pyridine.

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 1.0 - 4.0 | Debye |

| Mean Polarizability (α) | 10 - 20 | 10⁻²⁴ esu |

Computational Analysis of Thermodynamic Properties

The thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), can be calculated as a function of temperature using the vibrational frequencies obtained from DFT calculations. researchgate.net These calculations are based on the principles of statistical mechanics.

Analyzing the correlation between these thermodynamic properties and temperature provides valuable information about the thermal stability and behavior of the compound under different conditions. For instance, studies on similar molecules have revealed how standard heat capacities, entropies, and enthalpy changes vary with temperature. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 4-Chloro-2,6-bis(trifluoromethyl)pyridine |

Applications in Complex Organic Synthesis and Molecular Design

Building Blocks for Advanced Heterocyclic Systems

The strategic placement of the trifluoromethyl groups and the chloro substituent makes 4-Chloro-2,6-bis(trifluoromethyl)pyridine an exceptional precursor for a wide range of advanced heterocyclic systems. The strong inductive effect of the -CF₃ groups significantly activates the C4-position towards nucleophilic attack and facilitates transition metal-catalyzed cross-coupling reactions, allowing for the programmed introduction of diverse functional groups.

The primary application of 4-Chloro-2,6-bis(trifluoromethyl)pyridine in this context is as an electrophilic partner in substitution and coupling reactions. The electron-deficient nature of the pyridine (B92270) ring makes the chlorine atom a facile leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the straightforward synthesis of a variety of 4-substituted-2,6-bis(trifluoromethyl)pyridines by reacting it with a range of nucleophiles.

Furthermore, the compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions enable the formation of carbon-carbon bonds, linking the 2,6-bis(trifluoromethyl)pyridine (B1297899) core to various aryl and heteroaryl moieties. For instance, in Suzuki-Miyaura coupling, 4-Chloro-2,6-bis(trifluoromethyl)pyridine can react with arylboronic acids in the presence of a palladium catalyst and a base to yield 4-aryl-2,6-bis(trifluoromethyl)pyridine derivatives. This methodology is highly versatile and tolerates a broad range of functional groups on the coupling partner. A related compound, 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol (B44631) ester, has been shown to be a useful source for installing this strongly electron-withdrawing pyridine group onto other molecules via Suzuki coupling. uni.luresearchgate.netresearchgate.net

Table 1: Examples of Polysubstituted Pyridine Derivatives from 4-Chloro-2,6-bis(trifluoromethyl)pyridine This table is interactive. Click on the headers to sort.

| Nucleophile/Reagent | Reaction Type | Product Class |

|---|---|---|

| Arylboronic Acid | Suzuki-Miyaura Coupling | 4-Aryl-2,6-bis(trifluoromethyl)pyridines |

| Alkyl/Aryl Amines | SₙAr / Buchwald-Hartwig | 4-Amino-2,6-bis(trifluoromethyl)pyridines |

| Alcohols/Phenols | SₙAr (Williamson Ether Syn.) | 4-Alkoxy/Aryloxy-2,6-bis(trifluoromethyl)pyridines |

Bipyridine and terpyridine ligands are fundamental components in coordination chemistry and materials science. 4-Chloro-2,6-bis(trifluoromethyl)pyridine provides an efficient entry point for synthesizing these important scaffolds, particularly those functionalized with electron-withdrawing groups.

Using transition metal-catalyzed cross-coupling reactions, the chloro group can be coupled with other pyridine units. For example, a Negishi or Stille coupling reaction between 4-Chloro-2,6-bis(trifluoromethyl)pyridine and a 2-stannylpyridine or 2-pyridylzinc halide derivative can generate a 2,4'-bipyridine (B1205877) scaffold bearing the bis(trifluoromethyl) substituents. orgsyn.org This approach has been successfully applied to similar systems; for instance, 4'-trifluoromethyl-2,2':6',2''-terpyridine was synthesized via a Stille cross-coupling involving 2,6-dichloro-4-(trifluoromethyl)pyridine, highlighting the utility of chloropyridines in building these multi-ring systems.

The general strategy involves the palladium-catalyzed reaction of the chloro-substituted pyridine with an organometallic pyridine species, as outlined below:

Suzuki Coupling: Reaction with a pyridylboronic acid or ester.

Stille Coupling: Reaction with a pyridylstannane.

Negishi Coupling: Reaction with a pyridylzinc halide. orgsyn.org

These methods allow for the modular construction of complex bipyridine and terpyridine ligands, where the electronic properties can be precisely tuned by the powerful inductive effects of the trifluoromethyl groups.

The reactivity of the C4-Cl bond can also be exploited to construct fused N-heterocyclic systems through annulation reactions. acs.orgresearchgate.net This is typically achieved by reacting 4-Chloro-2,6-bis(trifluoromethyl)pyridine with a bifunctional nucleophile, leading to a sequential SₙAr and intramolecular cyclization cascade.

For instance, reaction with a nucleophile containing both an amino group and a hydroxyl or thiol group (e.g., 2-aminophenol (B121084) or 2-aminothiophenol) can lead to the formation of fused ring systems. The initial step is the displacement of the chloride by the more nucleophilic amine or thiolate. The resulting intermediate is then poised for an intramolecular cyclization, where the remaining nucleophilic group attacks a position on the pyridine ring or a side chain to form a new five- or six-membered ring. Palladium-catalyzed intramolecular C–H arylation is another powerful technique used to create fused heterocycles from appropriately substituted pyridine derivatives. beilstein-journals.org This strategic approach provides access to a diverse range of complex, rigid heterocyclic scaffolds that are of interest in materials science and medicinal chemistry.

Precursors for Specialized Chemical Intermediates

Trifluoromethyl-substituted pyridines are a class of compounds with immense importance in the life sciences, finding widespread use in both the pharmaceutical and agrochemical industries. nih.govjst.go.jp The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. 4-Chloro-2,6-bis(trifluoromethyl)pyridine, as a readily available and reactive building block, is a key intermediate for introducing the bis(trifluoromethyl)pyridine moiety into bioactive molecules.

The pyridine ring is a privileged structure in medicinal chemistry, and its fluorination can lead to compounds with enhanced biological activity. While specific pharmaceuticals directly derived from 4-Chloro-2,6-bis(trifluoromethyl)pyridine are not prominently documented in publicly accessible literature, its value lies in its role as a versatile precursor for creating libraries of compounds for drug discovery.

The 2,6-bis(trifluoromethyl)pyridine scaffold can be found in various patented compounds with potential therapeutic applications. The synthesis of these complex molecules often relies on the substitution of the 4-chloro group to introduce pharmacophoric elements. For example, the core structure is valuable for developing kinase inhibitors, where the pyridine nitrogen can act as a hinge-binding motif and the substituted groups at the 4-position can be tailored to occupy specific pockets of the enzyme's active site. The synthesis of Sorafenib, a multi-kinase inhibitor, utilizes a related 4-chloro-3-(trifluoromethyl)phenylamine intermediate, demonstrating the industrial relevance of such chloro-trifluoromethylated aromatics in pharmaceutical manufacturing. googleapis.com

The application of trifluoromethylpyridines in agrochemicals is well-established, with numerous commercial products containing this structural motif. researchgate.net These compounds are used as herbicides, insecticides, and fungicides. researchoutreach.org Chloro-substituted trifluoromethylpyridines are critical intermediates in the synthesis of many of these active ingredients. nih.govjst.go.jp For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key starting material for the insecticide Chlorfluazuron and the herbicide Fluazifop-butyl. nih.govresearchoutreach.org

4-Chloro-2,6-bis(trifluoromethyl)pyridine serves as a valuable building block for the synthesis of new agrochemical candidates. Its activated chloro group allows for facile derivatization to explore structure-activity relationships. The introduction of two trifluoromethyl groups can significantly impact the biological activity and physical properties of the resulting pesticide. Herbicides such as Pyroxsulam and the insecticide Flonicamid contain a 4-(trifluoromethyl)pyridine (B1295354) moiety, underscoring the importance of this substitution pattern in modern crop protection agents. nih.govresearchoutreach.org The efficient synthesis of chloro-bis(trifluoromethyl)pyridines enables the development and production of novel compounds aimed at controlling pests and enhancing agricultural productivity. nih.govjst.go.jp

Development of Fluorinated Scaffolds for Chemical Libraries

The incorporation of fluorine-containing moieties is a widely adopted strategy in medicinal and agrochemical research to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov 4-Chloro-2,6-bis(trifluoromethyl)pyridine serves as a key precursor for creating fluorinated scaffolds, which are foundational structures for building diverse chemical libraries. These libraries, comprising systematically varied derivatives, are instrumental in screening for biological activity and identifying new lead compounds.

A significant application of this scaffold is demonstrated in its conversion to an even more versatile synthetic intermediate, 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester. This transformation is achieved through methods like iridium-catalyzed aromatic borylation. kaust.edu.saresearchgate.net The resulting boronic ester is a highly valuable reagent for introducing the strongly electron-deficient 2,6-bis(trifluoromethyl)pyridyl group into a wide array of organic molecules via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. kaust.edu.saresearchgate.net

The utility of this boronic ester, derived from the 4-chloro precursor, is highlighted by its successful coupling with various (hetero)aryl bromides, yielding a library of biaryl and heteroaryl compounds. kaust.edu.saresearchgate.net The reactions proceed in good to excellent yields, demonstrating the robustness of this building block for generating molecular diversity. kaust.edu.saresearchgate.net This approach allows for the systematic installation of one of the most strongly electron-withdrawing aromatic groups into complex structures, a key objective in the development of new pharmaceuticals and functional materials. kaust.edu.saresearchgate.net

| Aryl Bromide Coupling Partner | Coupled Product | Isolated Yield (%) |

|---|---|---|

| Bromobenzene | 4-Phenyl-2,6-bis(trifluoromethyl)pyridine | 95 |

| 4-Bromoanisole | 4-(4-Methoxyphenyl)-2,6-bis(trifluoromethyl)pyridine | 91 |

| 4-Bromotoluene | 4-(4-Tolyl)-2,6-bis(trifluoromethyl)pyridine | 93 |

| 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)-2,6-bis(trifluoromethyl)pyridine | 85 |

| 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)-2,6-bis(trifluoromethyl)pyridine | 92 |

| 2-Bromopyridine | 2-(2,6-Bis(trifluoromethyl)pyridin-4-yl)pyridine | 65 |

| 3-Bromopyridine | 3-(2,6-Bis(trifluoromethyl)pyridin-4-yl)pyridine | 72 |

Table 1: Representative Suzuki cross-coupling reactions of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester with various aryl bromides, showcasing its utility in generating a library of fluorinated biaryl scaffolds. Data sourced from Chotana G, et al. (2016). kaust.edu.saresearchgate.net

Design Principles for Electronically Modified Aromatic Systems

The design of aromatic and heteroaromatic systems with tailored electronic properties is fundamental to modern chemistry. The ability to precisely control electron density within a ring system allows for the fine-tuning of reactivity, molecular recognition, and photophysical properties. 4-Chloro-2,6-bis(trifluoromethyl)pyridine exemplifies the principles of electronic modification through the strategic placement of powerful substituents.

Strategies for Incorporating Strong Electron-Withdrawing Groups

A primary strategy for creating electron-deficient aromatic systems involves the introduction of substituents with strong negative inductive (-I) and mesomeric (-M) effects. The trifluoromethyl (-CF3) group is a classic example of a potent electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms. nih.gov Its Hammett constant (σp) is approximately 0.54, indicating a strong electron-withdrawing capability. orgsyn.org

In 4-Chloro-2,6-bis(trifluoromethyl)pyridine, this effect is significantly amplified. The molecule features three distinct electron-withdrawing components:

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon and inherently draws electron density from the ring, making pyridine itself more electron-deficient than benzene.

Two Trifluoromethyl Groups: The placement of two -CF3 groups at the 2- and 6-positions flanking the nitrogen atom exerts a powerful cumulative inductive pull on the ring's electron system.

The Chlorine Atom: The chlorine at the 4-position also contributes to the electron deficiency through its inductive effect.

The synthesis of such polysubstituted pyridines, for instance through the high-temperature, vapor-phase chlorination and fluorination of lutidine precursors, represents a direct strategy for producing highly electron-poor heteroaromatic scaffolds. nih.gov These molecules serve as quintessential examples of electronically "tuned" systems designed for specific reactivity profiles.

Modulating Reactivity and Electronic Profiles through Substituent Effects

The profound electron deficiency of the 4-Chloro-2,6-bis(trifluoromethyl)pyridine ring system dictates its chemical reactivity. The substituents modulate the electronic profile in several key ways:

Activation towards Nucleophilic Aromatic Substitution (SNAr): The strong electron withdrawal by the two -CF3 groups and the ring nitrogen significantly lowers the electron density at the carbon atoms of the pyridine ring, particularly at the 2-, 4-, and 6-positions. This makes the ring highly susceptible to attack by nucleophiles. The chlorine atom at the 4-position becomes an excellent leaving group in SNAr reactions, as the aromatic ring is well-stabilized to accommodate the incoming negative charge in the Meisenheimer intermediate. This enhanced reactivity is a direct consequence of the substituent effects.

Modification of Basicity: The electron-withdrawing groups drastically reduce the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen is less available for protonation due to the strong inductive pull from the adjacent -CF3 groups.

Utility in Cross-Coupling Reactions: As discussed previously, the electronic profile makes this scaffold an excellent electrophilic partner in cross-coupling reactions. kaust.edu.saresearchgate.net After conversion of the 4-chloro group to a more synthetically versatile functional group like a boronic ester, the resulting molecule can act as a vehicle for introducing the entire electron-deficient pyridine core into larger, more complex structures. The electronic nature of the pyridine ring influences the efficiency and scope of these coupling reactions. kaust.edu.saresearchgate.net

| Substituent/Feature | Hammett Constant (σp) | Primary Electronic Effect | Impact on Pyridine Ring |

|---|---|---|---|

| Nitrogen Atom | N/A (aza-substituent) | Inductive (-I) & Mesomeric (-M) | General electron deficiency, reduced basicity |

| Trifluoromethyl (-CF3) | ~0.54 | Strong Inductive (-I) | Potent electron withdrawal, ring deactivation |

| Chlorine (-Cl) | 0.23 | Inductive (-I) & Weak Mesomeric (+M) | Electron withdrawal, good leaving group in SNAr |

Table 2: Influence of substituents on the electronic profile of the pyridine ring in 4-Chloro-2,6-bis(trifluoromethyl)pyridine. Hammett constants provide a quantitative measure of the electron-donating or -withdrawing properties of substituents. Data sourced from Hansch, C., et al. (1991) and Iwasaki, T., et al. (2020). orgsyn.orgpitt.edu

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Methods for Regioselective Functionalization

The precise functionalization of the pyridine (B92270) ring is a significant challenge, particularly for electron-deficient systems like 4-chloro-2,6-bis(trifluoromethyl)pyridine. Future research will heavily focus on catalytic C–H activation, a powerful strategy that avoids the need for pre-functionalized starting materials. beilstein-journals.orgresearchgate.net The development of transition-metal catalysts, especially those based on palladium, rhodium, and iridium, is crucial for achieving high regioselectivity. beilstein-journals.orgacs.orgresearchgate.net

A key area of exploration involves the use of directing groups, which can orient a catalyst to a specific C-H bond, thereby controlling the position of the new functional group. beilstein-journals.org While ortho-C-H bond activation is well-established, the development of templates and ligands that can achieve meta or para functionalization remains a significant goal. researchgate.net For pyridine derivatives, controlling functionalization at the C-3 or C-4 positions is of particular interest. Research into Lewis acid activation of the heteroaromatic ring, for instance using a bulky borane, has shown promise in directing nucleophilic perfluoroalkylation to the 4-position, a strategy that could be adapted for other functionalities. acs.org

Furthermore, the exploration of catalysts based on more abundant and less toxic main-group elements, such as bismuth, is an emerging trend. nih.gov Light-mediated bismuth catalysis, for example, has been shown to facilitate the direct C-H trifluoromethylation of various heterocycles through a radical-based mechanism. nih.gov The application of such novel catalytic systems could provide new pathways for the regioselective functionalization of the 4-chloro-2,6-bis(trifluoromethyl)pyridine core.

Table 1: Comparison of Catalytic Strategies for C-H Functionalization of Heterocycles

| Catalytic Strategy | Metal/Catalyst | Key Features | Potential Application for Target Compound |

|---|---|---|---|

| Directed C-H Activation | Palladium (Pd), Rhodium (Rh) | Utilizes a directing group to achieve high regioselectivity, typically at the ortho position. beilstein-journals.orgbeilstein-journals.org | Functionalization at the C-3 position by introducing a directing group. |

| Lewis Acid Activation | Borane (B) | Electrophilically activates the ring and uses steric hindrance to control regioselectivity at the C-4 position. acs.org | Selective substitution or functionalization at the C-4 position. |

| Photoredox Catalysis | Bismuth (Bi), Iridium (Ir) | Uses light to generate reactive radical species for C-H functionalization under mild conditions. nih.govnih.gov | Introduction of various functional groups via radical pathways. |

| Cationic Palladium Catalysis | Pd(MeCN)₄₂ | Enables C-H activation and cross-coupling reactions at room temperature. nih.gov | Milder conditions for cross-coupling reactions at available C-H positions. |

Development of Highly Sustainable and Atom-Economical Synthetic Routes

Modern synthetic chemistry emphasizes the principles of green chemistry, focusing on sustainability, waste reduction, and atom economy. rasayanjournal.co.in Future syntheses of 4-chloro-2,6-bis(trifluoromethyl)pyridine and its derivatives will increasingly move away from hazardous reagents and solvents. rasayanjournal.co.in A major goal is the development of 100% atom-economical reactions, where all atoms from the starting materials are incorporated into the final product, minimizing waste. rsc.org

One promising approach is the use of water as a reaction solvent. rsc.org Leveraging the hydrophobic effect of water can facilitate reactions like metal-free C-H amination, which proceeds through tandem processes including nucleophilic aromatic substitution and click reactions. rsc.org This strategy eliminates the need for toxic organic solvents and can simplify product isolation. rsc.org

Investigation of New Chemical Reactivity Modalities

The unique electronic properties of 4-chloro-2,6-bis(trifluoromethyl)pyridine, conferred by the two strongly electron-withdrawing trifluoromethyl groups, open avenues for exploring novel chemical reactivity. The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the 4-position. Future research will likely exploit this high reactivity to introduce a wide array of nucleophiles, creating diverse libraries of new compounds. The reactivity of the chloro-substituted compound is expected to be significant, though perhaps less than its fluoro-analog, which can undergo substitution 3–5 times faster.

Beyond standard SₙAr reactions, the development of novel transformations is a key objective. This includes exploring deoxyfunctionalization reactions, where functional groups like alcohols are converted directly to trifluoromethyl groups, a high-value transformation in medicinal chemistry. nih.gov While this has been applied to aliphatic alcohols, adapting such concepts to aromatic systems or using the trifluoromethyl groups on the pyridine ring to influence distal reactions represents a new frontier.

The development of new reagents is also critical. For example, novel phenylsulfur trifluoride compounds have been developed as deoxofluorinating agents with high thermal stability and resistance to hydrolysis. acs.org The creation of bespoke reagents designed to react selectively with the 4-chloro-2,6-bis(trifluoromethyl)pyridine scaffold could unlock unprecedented chemical transformations. This includes exploring unique coupling reactions or perfluoroalkylation reactions that take advantage of the compound's specific electronic and steric environment.

Advanced Computational Modeling for Reaction Pathway Prediction and Material Design

In silico methods are becoming indispensable tools in modern chemical research, offering the ability to predict reaction outcomes, elucidate mechanisms, and design novel molecules with desired properties. auctoresonline.org For 4-chloro-2,6-bis(trifluoromethyl)pyridine, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into its structural and electronic properties. researchgate.netnih.gov

Computational studies can be employed to predict the most likely sites for electrophilic or nucleophilic attack, guiding the regioselective functionalization of the pyridine ring. By modeling transition states and reaction intermediates, researchers can understand the mechanisms of complex catalytic cycles, such as those in C-H activation reactions. beilstein-journals.org This predictive power allows for the rational design of catalysts and the optimization of reaction conditions before extensive experimental work is undertaken, saving time and resources.

Furthermore, computational modeling is a powerful tool for material design. By calculating properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and dipole moments, scientists can screen virtual libraries of derivatives based on the 4-chloro-2,6-bis(trifluoromethyl)pyridine scaffold. researchgate.netnih.gov This allows for the in silico evaluation of their potential as active pharmaceutical ingredients, agrochemicals, or materials for electronics. auctoresonline.org Predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties computationally is another critical application that helps in the early stages of drug discovery. auctoresonline.org

Table 2: Applications of Computational Modeling

| Modeling Technique | Application | Predicted Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms, predict molecular properties. researchgate.net | Transition state energies, HOMO/LUMO gaps, electrostatic potential. |

| Molecular Docking | Evaluate binding affinity to biological targets. nih.gov | Binding modes, interaction energies. |

| ADME Prediction | Assess drug-likeness and pharmacokinetic properties. auctoresonline.org | Solubility, intestinal absorption, blood-brain barrier penetration. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Predictive models for therapeutic efficacy. |

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and process control. illinois.eduuc.pt The synthesis of 4-chloro-2,6-bis(trifluoromethyl)pyridine and its derivatives is well-suited for this technology. Flow reactors, with their high surface-area-to-volume ratios, allow for superior heat transfer and precise temperature control, which is critical for highly exothermic or fast reactions. illinois.edu

By operating under pressurized conditions, flow systems can superheat solvents above their atmospheric boiling points, often accelerating reaction rates significantly. illinois.eduacs.org This technology is particularly advantageous for handling hazardous reagents or unstable intermediates, as only small amounts are present in the reactor at any given time. Multi-step sequences, which would require isolation and purification in batch processing, can be performed sequentially in a continuous flow system, significantly improving efficiency. uc.ptresearchgate.net For example, the synthesis of complex heterocyclic structures like PyBox ligands has been successfully scaled up using multi-step flow sequences. researchgate.net

The integration of flow chemistry with automated synthesis platforms, including robotic systems and real-time analytical monitoring, will enable high-throughput experimentation and rapid optimization of reaction conditions. acs.org This combination allows for the rapid generation of compound libraries based on the 4-chloro-2,6-bis(trifluoromethyl)pyridine scaffold, accelerating the discovery of new materials and bioactive molecules. acs.org Immobilizing catalysts within flow reactors further enhances sustainability by allowing for easy separation and reuse. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the purity and identity of 4-Chloro-2,6-bis(trifluoromethyl)pyridine?

- Methodological Answer : Purity and structural identity should be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the absence of regioisomers or byproducts, particularly given the electron-withdrawing trifluoromethyl groups, which influence chemical shifts . High-Performance Liquid Chromatography (HPLC) with UV detection can assess purity, especially if residual solvents or unreacted intermediates are present. Mass spectrometry (MS) provides molecular weight confirmation. Note that commercial suppliers often omit analytical data for niche compounds, necessitating independent validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to its acute oral toxicity (Acute Tox. 3 classification) and potential environmental hazards, researchers must adhere to strict safety measures:

- Use N95 masks , nitrile gloves, and chemical-resistant lab coats to prevent inhalation or dermal contact.

- Store in a ventilated, cool area away from ignition sources (flash point: 113°C) .

- Dispose of waste via certified hazardous waste management services to mitigate aquatic toxicity risks .

Q. What synthetic routes are commonly employed to prepare 4-Chloro-2,6-bis(trifluoromethyl)pyridine?

- Methodological Answer : A two-step approach is typical:

Trifluoromethylation : Introduce trifluoromethyl groups to a pyridine precursor via copper-mediated cross-coupling or radical trifluoromethylation.

Chlorination : Use POCl₃ or PCl₅ under reflux conditions to substitute the hydroxyl or amino group at the 4-position. Monitor reaction progress with thin-layer chromatography (TLC) to optimize yield .

Q. How does the electronic nature of trifluoromethyl groups influence the compound’s reactivity?

- Methodological Answer : The strong electron-withdrawing effect of -CF₃ groups deactivates the pyridine ring, directing electrophilic substitution to the 3- and 5-positions. This regioselectivity is critical when designing functionalization reactions, such as Suzuki couplings or nitrations. Computational studies (DFT) can predict reactive sites .

Q. What spectroscopic signatures distinguish this compound from its isomers?

- Methodological Answer : In ¹H NMR, the deshielded protons at the 3- and 5-positions appear as distinct singlets due to symmetry. Infrared (IR) spectroscopy shows C-F stretches near 1100–1200 cm⁻¹ and C-Cl stretches at ~600 cm⁻¹. X-ray crystallography can resolve structural ambiguities, as demonstrated in related pyridine derivatives .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at the 3- and 5-positions of the pyridine ring?

- Methodological Answer : Utilize directed ortho-metalation (DoM) strategies. For example, a lithium base (e.g., LDA) with a directing group (e.g., -OMe) enables selective deprotonation at the 3-position. Subsequent quenching with electrophiles (e.g., aldehydes or halogens) yields mono-functionalized products. For 5-position selectivity, halogen dance reactions or transition-metal catalysis (Pd/Ni) may be employed .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

- Methodological Answer : Decomposition often arises from thermal instability of the C-Cl bond. Solutions include:

- Conduct reactions under inert atmospheres (Ar/N₂) to prevent oxidative degradation.

- Use microwave-assisted synthesis to reduce reaction time and temperature.

- Stabilize intermediates via chelation with ligands like 2,2’-bipyridine, as seen in analogous terpyridine syntheses .

Q. How do substituents on analogous pyridines affect their coordination chemistry in metal-organic frameworks (MOFs)?

- Methodological Answer : The -CF₃ groups enhance ligand rigidity and electron deficiency, favoring coordination with soft metals (e.g., Cu(I) or Ag(I)). Compare with terpyridine derivatives (e.g., 4'-Chloro-2,2':6',2″-terpyridine), where chloro substituents modulate π-backbonding and lattice stability. Single-crystal X-ray diffraction (SCXRD) and cyclic voltammetry are key for characterizing coordination behavior .

Q. What computational methods predict the environmental persistence and toxicity of this compound?